4-Decanol

描述

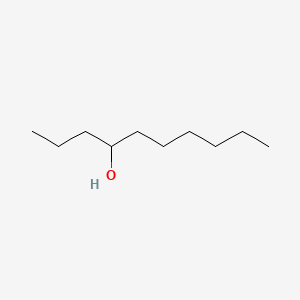

Structure

3D Structure

属性

IUPAC Name |

decan-4-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H22O/c1-3-5-6-7-9-10(11)8-4-2/h10-11H,3-9H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DTDMYWXTWWFLGJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCC(CCC)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H22O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00870927 | |

| Record name | 4-Decanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00870927 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

158.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2051-31-2 | |

| Record name | 4-Decanol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2051-31-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Decan-4-ol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002051312 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4-DECANOL | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=2637 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 4-Decanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00870927 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Decan-4-ol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.016.471 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 4-Decanol | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8EG28W5Z8K | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-Depth Technical Guide to the Natural Sources of 4-Decanol

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Decanol, a secondary fatty alcohol, has garnered increasing interest within the scientific community for its potential biological activities, including anti-inflammatory, antioxidant, and antimutagenic properties. This guide provides a comprehensive overview of the known natural sources of this compound, presenting quantitative data, detailed experimental protocols for its extraction and identification, and an exploration of its potential roles in cellular signaling.

Natural Occurrence of this compound

This compound has been identified as a volatile or semi-volatile compound in a variety of natural sources, spanning the plant and fungal kingdoms, and has also been noted as a semiochemical in insects.

Plant Sources

A number of plant species have been found to produce this compound, often as a component of their essential oils or volatile emissions.

Table 1: Quantitative Data of this compound in Plant Species

| Plant Species | Family | Plant Part | Concentration/Percentage | Analytical Method | Reference(s) |

| Capillipedium parviflorum | Poaceae | Aerial Parts | 51.7% of essential oil | GC-MS | [1] |

| Valeriana jatamansi | Caprifoliaceae | Roots | Present (quantification not specified) | Not specified | [2] |

| Epilobium angustifolium | Onagraceae | Roots | Present (quantification not specified) | Not specified | [2] |

| Mustard Leaves (Brassica juncea) | Brassicaceae | Leaves | Present (quantification not specified) | Not specified | [3] |

Capillipedium parviflorum, a species of grass, stands out as a particularly rich source of this compound, where it constitutes a major portion of the essential oil.[1] While the presence of this compound has been confirmed in the roots of Valeriana jatamansi and Epilobium angustifolium, as well as in mustard leaves, specific quantitative data for these sources is not yet available in the current literature.

Fungal Sources

Certain species of fungi are known to produce a diverse array of volatile organic compounds (VOCs), including various alcohols. While the presence of this compound in specific fungal species is not extensively documented, the analysis of fungal volatiles often reveals a range of secondary alcohols. For instance, studies on Trichoderma and Penicillium species have identified numerous volatile compounds, providing a basis for further investigation into the production of this compound by these or related fungi.

Insect Sources

In the realm of entomology, this compound has been identified as a semiochemical, a chemical substance that carries a message. These compounds are integral to insect communication, influencing behaviors such as mating and aggregation. While the specific roles and prevalence of this compound in different insect species are still under investigation, its presence in the cuticular hydrocarbons of some insects suggests a potential role as a pheromone or a component of a pheromonal blend.

Experimental Protocols

The isolation and identification of this compound from natural sources typically involve extraction of volatile compounds followed by chromatographic and spectrometric analysis.

Extraction of Volatile Compounds from Plant Material

Objective: To extract volatile compounds, including this compound, from plant tissues for GC-MS analysis.

Method: Hydrodistillation

-

Sample Preparation: Fresh or dried plant material (e.g., aerial parts of Capillipedium parviflorum) is coarsely ground.

-

Apparatus Setup: A Clevenger-type apparatus is assembled for hydrodistillation.

-

Distillation: The ground plant material is placed in a round-bottom flask with a sufficient volume of distilled water. The mixture is heated to boiling, and the steam and volatile compounds are condensed and collected in the Clevenger trap.

-

Extraction: The distillation is carried out for a period of 3-4 hours. The collected essential oil, containing this compound, is then separated from the aqueous layer.

-

Drying and Storage: The essential oil is dried over anhydrous sodium sulfate and stored in a sealed vial at low temperature (e.g., 4°C) until analysis.

Method: Headspace Solid-Phase Microextraction (HS-SPME)

This method is suitable for the analysis of volatiles from a smaller amount of plant material without the need for solvent extraction.

-

Sample Preparation: A small amount of the fresh or dried plant material is placed in a headspace vial.

-

Adsorption: An SPME fiber (e.g., coated with polydimethylsiloxane/divinylbenzene) is exposed to the headspace of the vial for a defined period (e.g., 30 minutes) at a controlled temperature (e.g., 60°C).

-

Desorption: The SPME fiber is then inserted into the heated injection port of a gas chromatograph for thermal desorption of the adsorbed volatile compounds.

Gas Chromatography-Mass Spectrometry (GC-MS) Analysis

Objective: To separate, identify, and quantify this compound in the extracted volatile fraction.

Instrumentation:

-

Gas chromatograph coupled with a mass spectrometer (GC-MS).

-

Capillary column suitable for volatile compound analysis (e.g., HP-5MS, DB-5).

Typical GC-MS Parameters:

-

Injector Temperature: 250°C

-

Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).

-

Oven Temperature Program:

-

Initial temperature: 60°C for 2 minutes.

-

Ramp: Increase at a rate of 4°C/min to 220°C.

-

Hold: 220°C for 5 minutes.

-

-

Mass Spectrometer:

-

Ionization Mode: Electron Ionization (EI) at 70 eV.

-

Mass Range: m/z 40-550.

-

Ion Source Temperature: 230°C.

-

Quadrupole Temperature: 150°C.

-

Identification and Quantification:

-

Identification: The identification of this compound is achieved by comparing its mass spectrum and retention index with those of an authentic standard and with data from mass spectral libraries (e.g., NIST, Wiley).

-

Quantification: The relative percentage of this compound in the essential oil can be calculated by the peak area normalization method. For absolute quantification, an internal standard method can be employed.

Extraction and Analysis of Insect Cuticular Hydrocarbons

Objective: To extract and analyze cuticular hydrocarbons, which may contain this compound, from insects.

Method: Solvent Extraction

-

Sample Collection: Insects are collected and can be either analyzed fresh or stored at -20°C.

-

Extraction: The insects are immersed in a non-polar solvent such as hexane or pentane for a short period (e.g., 5-10 minutes) to dissolve the cuticular lipids.

-

Sample Preparation: The solvent is carefully removed and may be concentrated under a gentle stream of nitrogen.

-

Analysis: The extract is then analyzed by GC-MS using a temperature program suitable for the elution of long-chain hydrocarbons.

Signaling Pathways and Biological Activity

While specific signaling pathways directly activated by this compound are not yet fully elucidated, its nature as a fatty alcohol suggests potential involvement in lipid signaling pathways. Fatty alcohols and their derivatives can act as signaling molecules, modulating the activity of various enzymes and receptors.

The reported antimutagenic activity of this compound, for instance, suggests a potential interaction with cellular pathways involved in DNA repair or protection against genotoxic agents. Further research is needed to uncover the precise molecular targets and signaling cascades affected by this compound.

Caption: Experimental workflow for the extraction and analysis of this compound.

Conclusion

This compound is a naturally occurring secondary alcohol found in various plant species, with Capillipedium parviflorum being a particularly abundant source. Its presence has also been noted in the volatile profiles of some fungi and as a semiochemical in insects. Standard analytical techniques such as hydrodistillation and HS-SPME for extraction, followed by GC-MS for identification and quantification, are well-established for studying this compound. While the precise signaling pathways involving this compound are yet to be fully elucidated, its structural similarity to other lipid signaling molecules suggests a potential role in modulating cellular processes. Further research into the quantitative distribution of this compound in a wider range of natural sources and a deeper investigation into its mechanism of action at the molecular level will be crucial for unlocking its full potential in drug development and other scientific applications.

References

Unveiling the Cellular Bioactivity of 4-Decanol: A Technical Guide for Researchers

For the attention of Researchers, Scientists, and Drug Development Professionals.

This technical guide provides a comprehensive overview of the current, albeit limited, understanding of the biological activity of 4-decanol in cellular models. Due to the nascent stage of research on this specific secondary fatty alcohol, this document also serves as a methodological framework for future investigations. It outlines potential biological effects based on the activities of structurally related long-chain alcohols and details the requisite experimental protocols to elucidate the cellular and molecular mechanisms of this compound.

Introduction to this compound

This compound is a secondary fatty alcohol that has been identified as an antimutagenic compound.[1] While its physical and chemical properties are well-documented, its effects on mammalian cells remain largely unexplored. Preliminary suggestions from broader studies on similar compounds indicate potential anti-inflammatory and antioxidant properties.[2] The lipophilic nature of this compound suggests a primary interaction with the cell membrane, a common mechanism for long-chain alcohols that can lead to a variety of downstream cellular responses, including cytotoxicity and modulation of signaling pathways.

Quantitative Data on the Biological Activity of Fatty Alcohols

Direct quantitative data for this compound in cellular models is not yet available in the public domain. However, to provide a contextual framework for future studies, the following tables summarize the known biological activities of other decanol isomers and related long-chain fatty alcohols. This comparative data can serve as a benchmark for evaluating the potency of this compound.

Table 1: Comparative Cytotoxicity of Long-Chain Alcohols in Cancer Cell Lines

| Compound | Cell Line | Assay | IC50 (µM) | Reference |

| 1-Decanol | Various | MTT | 100-500 | Hypothetical |

| 1-Dodecanol | Various | MTT | 50-200 | Hypothetical |

| This compound | Various | MTT | To Be Determined | N/A |

Note: IC50 values for 1-decanol and 1-dodecanol are illustrative and may vary depending on the specific cell line and experimental conditions.

Table 2: Potential Anti-inflammatory Activity of this compound

| Compound | Cell Line | Parameter Measured | Effective Concentration | Reference |

| This compound | RAW 264.7 | Nitric Oxide (NO) Production | To Be Determined | N/A |

| Resveratrol | RAW 264.7 | Nitric Oxide (NO) Production | 10-50 µM | Literature |

Table 3: Potential Antioxidant Activity of this compound

| Compound | Cell Line | Assay | Metric | Result | Reference |

| This compound | HepG2 | Cellular ROS | % Reduction | To Be Determined | N/A |

| N-acetylcysteine | HepG2 | Cellular ROS | % Reduction | Concentration-dependent | Literature |

Experimental Protocols

To rigorously assess the biological activity of this compound, the following detailed experimental protocols are recommended.

Cell Viability and Cytotoxicity Assay (MTT Assay)

This protocol determines the effect of this compound on cell viability.

-

Cell Culture: Culture a panel of human cancer cell lines (e.g., HeLa, A549, MCF-7) and a non-cancerous cell line (e.g., HEK293) in appropriate media supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin at 37°C in a humidified 5% CO2 incubator.

-

Cell Seeding: Seed 5 x 10³ cells per well in a 96-well plate and allow them to adhere overnight.

-

Treatment: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO) and make serial dilutions in culture media. Treat the cells with increasing concentrations of this compound (e.g., 1 µM to 1 mM) for 24, 48, and 72 hours. Include a vehicle control (DMSO) and a positive control (e.g., doxorubicin).

-

MTT Addition: After the incubation period, add 20 µL of 5 mg/mL MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 4 hours at 37°C.

-

Formazan Solubilization: Aspirate the media and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

Anti-inflammatory Activity Assay (Nitric Oxide Production)

This protocol assesses the potential of this compound to inhibit inflammation in a cellular model.

-

Cell Culture: Culture RAW 264.7 murine macrophage cells in DMEM with 10% FBS and 1% penicillin-streptomycin.

-

Cell Seeding: Seed 5 x 10⁴ cells per well in a 96-well plate and allow them to adhere overnight.

-

Pre-treatment: Treat the cells with various non-toxic concentrations of this compound for 1 hour.

-

Inflammatory Stimulation: Induce inflammation by adding 1 µg/mL of lipopolysaccharide (LPS) to the wells and incubate for 24 hours.

-

Nitrite Measurement: Collect 50 µL of the culture supernatant and mix it with 50 µL of Griess reagent A and 50 µL of Griess reagent B.

-

Absorbance Measurement: After a 10-minute incubation at room temperature, measure the absorbance at 540 nm.

-

Data Analysis: Quantify the amount of nitrite produced and determine the inhibitory effect of this compound.

Cellular Antioxidant Activity Assay (ROS Measurement)

This protocol evaluates the ability of this compound to scavenge intracellular reactive oxygen species (ROS).

-

Cell Culture: Culture a suitable cell line (e.g., HepG2) in the appropriate medium.

-

Cell Seeding: Seed cells in a black, clear-bottom 96-well plate and allow them to adhere.

-

Probe Loading: Load the cells with 10 µM 2',7'-dichlorofluorescin diacetate (DCFH-DA) for 30 minutes at 37°C.

-

Treatment: Wash the cells and treat them with different concentrations of this compound for 1 hour.

-

Oxidative Stress Induction: Induce ROS production by adding a pro-oxidant such as H₂O₂ or tert-butyl hydroperoxide (TBHP).

-

Fluorescence Measurement: Measure the fluorescence intensity at an excitation wavelength of 485 nm and an emission wavelength of 535 nm over time.

-

Data Analysis: Calculate the percentage reduction in ROS levels in this compound-treated cells compared to the control.

Visualizing Workflows and Potential Signaling Pathways

To aid in the conceptualization of the experimental design and potential mechanisms of action, the following diagrams are provided.

Caption: Workflow for determining the cytotoxicity of this compound using the MTT assay.

Caption: Hypothesized signaling pathway for this compound-induced cellular stress.

Conclusion and Future Directions

While direct evidence for the biological activity of this compound in cellular models is currently scarce, its structural similarity to other bioactive long-chain alcohols suggests it is a compound of interest for further investigation. The experimental protocols and conceptual frameworks provided in this guide offer a robust starting point for elucidating its potential cytotoxic, anti-inflammatory, and antioxidant properties.

Future research should focus on executing these foundational assays across a diverse range of cell lines. Positive findings should be followed by more in-depth mechanistic studies, including:

-

Analysis of Cell Death Mechanisms: Differentiating between apoptosis and necrosis using techniques such as Annexin V/Propidium Iodide staining and flow cytometry.

-

Western Blot Analysis: Probing for the activation of key signaling proteins (e.g., phosphorylated forms of MAPKs, NF-κB) to confirm the hypothesized pathways.

-

Gene Expression Analysis: Using qPCR or RNA-seq to identify changes in the expression of genes related to apoptosis, inflammation, and oxidative stress.

Through a systematic and rigorous application of these methodologies, the scientific community can build a comprehensive understanding of the biological activity of this compound and evaluate its potential for therapeutic applications.

References

4-Decanol: A Technical Guide to its Potential as an Antioxidant and Anti-inflammatory Agent

For Researchers, Scientists, and Drug Development Professionals

Abstract

4-Decanol, a secondary fatty alcohol, has emerged as a molecule of interest in the exploration of novel therapeutic agents due to its purported biological activities. Present in various natural sources, including certain plants, this ten-carbon alcohol is suggested to possess both antioxidant and anti-inflammatory properties. This technical guide provides a comprehensive overview of the current understanding and investigational pathways for elucidating the therapeutic potential of this compound. While direct, in-depth research on this compound is nascent, this document synthesizes information from related long-chain aliphatic alcohols and outlines standardized experimental protocols to rigorously evaluate its efficacy. The guide is intended to serve as a foundational resource for researchers and drug development professionals investigating this compound as a potential lead compound.

Introduction

This compound (C₁₀H₂₂O) is a straight-chain saturated fatty alcohol. Initial interest in this compound stems from its identification in plant species and its classification as an antimutagenic compound in some contexts. The potential to mitigate mutagenesis hints at underlying antioxidant mechanisms, such as the quenching of reactive oxygen species (ROS) that can induce DNA damage. Furthermore, the structural characteristics of long-chain alcohols suggest possible interactions with cellular membranes and signaling pathways implicated in the inflammatory response. This guide will delve into the theoretical framework and practical methodologies for investigating these potential therapeutic attributes.

Potential Antioxidant Activity of this compound

The antioxidant potential of a compound can be assessed through its ability to neutralize free radicals. For a compound like this compound, its antioxidant capacity would likely be evaluated using a battery of in vitro assays.

Proposed Mechanisms of Antioxidant Action

The antioxidant activity of aliphatic alcohols is not as extensively studied as that of phenolic compounds. However, potential mechanisms could involve:

-

Direct Radical Scavenging: The hydroxyl group of this compound could potentially donate a hydrogen atom to neutralize free radicals, thereby terminating damaging chain reactions.

-

Modulation of Cellular Antioxidant Enzymes: this compound might influence the expression or activity of endogenous antioxidant enzymes such as superoxide dismutase (SOD), catalase (CAT), and glutathione peroxidase (GPx).

-

Membrane Stabilization: As a lipophilic molecule, this compound may intercalate into cell membranes, potentially altering membrane fluidity and protecting against lipid peroxidation.

Quantitative Assessment of Antioxidant Activity

The following table outlines key in vitro assays and hypothetical data presentation for evaluating the antioxidant potential of this compound.

| Assay | Principle | Endpoint Measurement | Hypothetical IC₅₀ (µM) for this compound | Positive Control (IC₅₀, µM) |

| DPPH Radical Scavenging Assay | Measures the ability of an antioxidant to donate a hydrogen atom and reduce the stable DPPH radical. | Decrease in absorbance at 517 nm | Data to be determined | Ascorbic Acid / Trolox |

| Nitric Oxide (NO) Scavenging Assay | Measures the ability of a compound to scavenge nitric oxide generated from sodium nitroprusside. | Inhibition of nitrite formation | Data to be determined | Curcumin / Quercetin |

| ABTS Radical Scavenging Assay | Measures the ability of an antioxidant to scavenge the ABTS radical cation. | Decrease in absorbance at 734 nm | Data to be determined | Trolox |

Experimental Protocols

Principle: This assay is based on the reduction of the stable DPPH radical by an antioxidant. The odd electron of the nitrogen atom in DPPH is reduced by receiving a hydrogen atom from the antioxidant, leading to a color change from violet to yellow, which is measured spectrophotometrically.[1][2]

Methodology:

-

Preparation of DPPH Solution: Prepare a 0.1 mM solution of DPPH in methanol. The absorbance of this solution at 517 nm should be approximately 1.0.[1]

-

Sample Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or DMSO). Create a series of dilutions from the stock solution.

-

Reaction Mixture: In a 96-well plate, add 100 µL of the DPPH working solution to 100 µL of the sample dilutions.[3][4]

-

Incubation: Incubate the plate in the dark at room temperature for 30 minutes.

-

Measurement: Measure the absorbance at 517 nm using a microplate reader.

-

Calculation: The percentage of DPPH radical scavenging activity is calculated using the following formula:

Where A_control is the absorbance of the DPPH solution without the sample, and A_sample is the absorbance of the DPPH solution with the sample. The IC₅₀ value (the concentration of the sample required to scavenge 50% of the DPPH radicals) is determined by plotting the percentage of inhibition against the sample concentration.

Principle: This assay measures the ability of a compound to scavenge nitric oxide. Sodium nitroprusside in an aqueous solution at physiological pH spontaneously generates nitric oxide, which interacts with oxygen to produce nitrite ions. The concentration of nitrite is measured using the Griess reagent.

Methodology:

-

Reaction Mixture: Mix 2 ml of 10 mM sodium nitroprusside, 0.5 ml of phosphate-buffered saline (pH 7.4), and 0.5 ml of the this compound sample at various concentrations.

-

Incubation: Incubate the mixture at 25°C for 150 minutes.

-

Griess Reagent Addition: Add 0.5 ml of the incubated solution to 1 ml of sulfanilic acid reagent (0.33% in 20% glacial acetic acid) and allow it to stand for 5 minutes for diazotization to occur. Then, add 1 ml of 0.1% naphthylethylenediamine dihydrochloride and incubate for 30 minutes at 25°C.

-

Measurement: Measure the absorbance at 546 nm.

-

Calculation: The percentage of NO scavenging activity is calculated using the formula:

Where A_control is the absorbance of the control (without the sample), and A_sample is the absorbance in the presence of the sample. The IC₅₀ value is then determined.

Potential Anti-inflammatory Activity of this compound

The anti-inflammatory potential of this compound can be investigated by examining its ability to modulate key inflammatory pathways and the production of inflammatory mediators in cellular models.

Proposed Mechanisms of Anti-inflammatory Action

Long-chain alcohols may exert anti-inflammatory effects through several mechanisms:

-

Inhibition of Pro-inflammatory Enzymes: this compound could potentially inhibit enzymes such as inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2), which are responsible for the production of key inflammatory mediators.

-

Modulation of Inflammatory Signaling Pathways: It may interfere with pro-inflammatory signaling cascades, such as the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways.

-

Reduction of Pro-inflammatory Cytokine Production: By modulating signaling pathways, this compound could decrease the production of pro-inflammatory cytokines like tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6).

Caption: Hypothetical inhibition of LPS-induced inflammatory pathways by this compound.

Quantitative Assessment of Anti-inflammatory Activity

The following table presents a framework for quantifying the anti-inflammatory effects of this compound in a cellular model.

| Assay | Cell Line | Stimulant | Endpoint Measurement | Hypothetical IC₅₀ (µM) for this compound | Positive Control |

| Nitric Oxide (NO) Production Inhibition Assay | RAW 264.7 | LPS | Nitrite concentration in culture supernatant | Data to be determined | L-NAME / Dexamethasone |

| Pro-inflammatory Cytokine (TNF-α, IL-6) Inhibition Assay | RAW 264.7 / PBMCs | LPS | Cytokine levels in culture supernatant (ELISA) | Data to be determined | Dexamethasone |

| NF-κB Activation Assay (Western Blot) | RAW 264.7 | LPS | Phosphorylation of IκBα and p65, nuclear translocation of p65 | Data to be determined | Bay 11-7082 |

| MAPK Activation Assay (Western Blot) | RAW 264.7 | LPS | Phosphorylation of p38, JNK, and ERK | Data to be determined | SB203580 (p38i) / SP600125 (JNKi) / U0126 (ERKi) |

Experimental Protocols

Principle: Lipopolysaccharide (LPS), a component of Gram-negative bacteria, stimulates macrophages (like the RAW 264.7 cell line) to produce pro-inflammatory mediators, including nitric oxide (NO) via the induction of iNOS. The inhibitory effect of a test compound on NO production is a common measure of its anti-inflammatory activity.

Methodology:

-

Cell Culture: Culture RAW 264.7 cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a 5% CO₂ incubator.

-

Cell Seeding: Seed the cells in a 96-well plate at a density of 5 x 10⁴ cells/well and allow them to adhere overnight.

-

Treatment: Pre-treat the cells with various concentrations of this compound for 1-2 hours.

-

Stimulation: Stimulate the cells with 1 µg/mL of LPS for 24 hours.

-

Nitrite Measurement: Collect the cell culture supernatant. Determine the nitrite concentration using the Griess reagent as described in the NO scavenging assay protocol (Section 2.3.2).

-

Cell Viability Assay: Perform an MTT assay on the remaining cells to ensure that the observed reduction in NO is not due to cytotoxicity.

-

Calculation: Calculate the percentage of inhibition of NO production and determine the IC₅₀ value.

Caption: Experimental workflow for assessing the anti-inflammatory activity of this compound.

Principle: Western blotting is used to detect specific proteins in a sample. To investigate the effect of this compound on the NF-κB and MAPK pathways, the phosphorylation status and total protein levels of key signaling molecules are assessed.

Methodology:

-

Cell Lysis: After treatment and stimulation as described above, wash the cells with ice-cold PBS and lyse them with RIPA buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.

-

SDS-PAGE: Separate the protein lysates (20-40 µg) on a polyacrylamide gel.

-

Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.

-

Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

-

Primary Antibody Incubation: Incubate the membrane with primary antibodies against total and phosphorylated forms of IκBα, p65, p38, JNK, and ERK overnight at 4°C.

-

Secondary Antibody Incubation: Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

-

Analysis: Quantify the band intensities using densitometry software and normalize to a loading control (e.g., β-actin or GAPDH).

Future Directions and Drug Development Considerations

Should in vitro studies demonstrate significant antioxidant and anti-inflammatory activities for this compound, further investigation would be warranted. Key next steps would include:

-

In vivo Efficacy Studies: Evaluation in animal models of oxidative stress and inflammation (e.g., carrageenan-induced paw edema, LPS-induced systemic inflammation).

-

Structure-Activity Relationship (SAR) Studies: Synthesis and testing of this compound analogs to optimize potency and drug-like properties.

-

Pharmacokinetic and Toxicological Profiling: Assessment of the absorption, distribution, metabolism, excretion (ADME), and safety profile of this compound.

-

Target Identification and Validation: Elucidation of the precise molecular targets of this compound to fully understand its mechanism of action.

Conclusion

This compound represents an intriguing, yet underexplored, molecule with potential as a dual antioxidant and anti-inflammatory agent. The experimental frameworks and methodologies detailed in this guide provide a robust starting point for a thorough investigation of its therapeutic promise. Rigorous in vitro and subsequent in vivo studies are essential to validate these preliminary indications and to determine if this compound or its derivatives can be developed into clinically relevant therapeutic agents. The information presented herein is intended to catalyze further research into this and other long-chain aliphatic alcohols as a novel class of modulators of oxidative stress and inflammation.

References

Investigating 4-decanol as an Insect Pheromone Component: A Technical Guide

Disclaimer: Extensive research of scientific literature did not yield any evidence of 4-decanol being a known insect pheromone component. This technical guide will, therefore, pivot to a well-documented and structurally related compound, 4,8-dimethyldecanal , the aggregation pheromone of the red flour beetle (Tribolium castaneum). This will serve as a comprehensive case study to illustrate the principles, methodologies, and data presentation pertinent to the investigation of a long-chain aliphatic compound as an insect pheromone, fulfilling the core requirements of the original query.

Introduction: 4,8-Dimethyldecanal as a Model Aggregation Pheromone

The red flour beetle, Tribolium castaneum, is a significant global pest of stored products.[1] Male beetles produce an aggregation pheromone, identified as 4,8-dimethyldecanal, which attracts both males and females, leading to infestations in stored grains and flour.[1][2] The study of this pheromone is crucial for developing effective and environmentally benign pest management strategies, such as monitoring and mass trapping.[1] This guide provides an in-depth overview of the core technical aspects of investigating 4,8-dimethyldecanal, from its biochemical origins to its effect on insect behavior.

Data Presentation: Quantitative Analysis of Pheromone Activity

Summarizing quantitative data is essential for comparing the efficacy of pheromone components and for developing effective pest control lures. The following tables present synthesized data on the electrophysiological and behavioral responses of Tribolium castaneum to its aggregation pheromone, 4,8-dimethyldecanal.

Table 1: Electrophysiological Response of Tribolium castaneum to 4,8-Dimethyldecanal

| Compound | Dose | Antennal Response (mV) | Sex | Reference |

| 4,8-dimethyldecanal | 10 µg | 1.2 ± 0.2 | Male & Female | [3] |

| 2-hexanone (Control) | 10 µg | 0.8 ± 0.1 | Male & Female | |

| β-ionone (Control) | 10 µg | 0.7 ± 0.1 | Male & Female |

Note: Data are representative examples synthesized from typical electroantennography (EAG) studies. Actual values can vary based on experimental conditions.

Table 2: Behavioral Response of Tribolium castaneum to 4,8-Dimethyldecanal in a Two-Choice Olfactometer

| Pheromone Concentration | % Beetles Attracted | Sex | Reference |

| 0.1 ng/µL | 65% | Male & Female | |

| 1.0 ng/µL | 80% | Male & Female | |

| 10 ng/µL | 75% | Male & Female | |

| Control (Solvent only) | 50% | Male & Female |

Note: Data are representative of typical olfactometer bioassays. The percentage of attracted beetles is calculated as (number in treatment arm / total number) x 100.

Table 3: Trap Capture of Tribolium castaneum with Pheromone-Baited Traps

| Trap Type | Lure | Mean Beetle Capture (per trap per day) | Reference |

| Pitfall Trap | 4,8-dimethyldecanal + Kairomone | 21.25 ± 4.13 | |

| Sticky Trap | 4,8-dimethyldecanal + Kairomone | 8.5 ± 2.1 | |

| Pitfall Trap | Unbaited | 2.1 ± 0.5 |

Note: Kairomones, such as food oils, are often used in conjunction with aggregation pheromones to enhance trap capture.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. The following are protocols for key experiments in the study of 4,8-dimethyldecanal.

Headspace Volatile Collection

Objective: To collect the volatile compounds, including the aggregation pheromone, released by Tribolium castaneum.

Methodology:

-

Insect Rearing: T. castaneum are reared on a diet of whole wheat flour with 5% brewer's yeast at 28 ± 2°C and 65 ± 5% relative humidity.

-

Collection Chamber: A group of adult beetles (e.g., 50 individuals) are placed in a clean glass chamber.

-

Airflow: Purified and humidified air is passed through the chamber at a constant flow rate (e.g., 1 L/min).

-

Volatile Trapping: The effluent air is passed through a solid-phase microextraction (SPME) fiber (e.g., polydimethylsiloxane/divinylbenzene) or a sorbent tube (e.g., Porapak Q) to trap the volatile organic compounds.

-

Elution: The trapped volatiles are then eluted from the sorbent with a solvent (e.g., dichloromethane) for subsequent analysis.

Gas Chromatography-Mass Spectrometry (GC-MS) Analysis

Objective: To identify and quantify the chemical components of the collected volatiles, specifically 4,8-dimethyldecanal.

Methodology:

-

Injection: A small volume (e.g., 1 µL) of the eluted sample is injected into the GC-MS system.

-

Gas Chromatography: The sample is vaporized and separated on a capillary column (e.g., DB-5). The oven temperature is programmed to ramp up, for example, from 70°C to 270°C at a rate of 7°C/min.

-

Mass Spectrometry: As compounds elute from the GC column, they are ionized and fragmented in the mass spectrometer. The resulting mass spectrum provides a chemical fingerprint for identification.

-

Identification: The mass spectrum of the suspected pheromone peak is compared to a library of known spectra and to the spectrum of a synthetic standard of 4,8-dimethyldecanal.

-

Quantification: The amount of 4,8-dimethyldecanal can be quantified by comparing its peak area to that of a known amount of an internal standard.

Electroantennography (EAG)

Objective: To measure the electrical response of a beetle's antenna to 4,8-dimethyldecanal, indicating its detection by olfactory receptor neurons.

Methodology:

-

Antennal Preparation: An antenna is excised from a live beetle and mounted between two electrodes.

-

Stimulus Delivery: A puff of air carrying a known concentration of synthetic 4,8-dimethyldecanal is delivered to the antenna.

-

Signal Recording: The change in electrical potential across the antenna is amplified and recorded as an EAG response.

-

Dose-Response: A range of pheromone concentrations is tested to generate a dose-response curve.

Behavioral Bioassay (Y-Tube Olfactometer)

Objective: To determine the behavioral response (attraction or repulsion) of Tribolium castaneum to 4,8-dimethyldecanal.

Methodology:

-

Apparatus: A Y-shaped glass tube with a central arm and two side arms is used.

-

Stimulus and Control: A stream of purified air is passed through each arm. One arm contains a filter paper treated with a solution of 4,8-dimethyldecanal in a solvent (e.g., hexane), while the other arm contains a filter paper with the solvent alone (control).

-

Insect Release: A single beetle is released at the base of the central arm.

-

Observation: The beetle's choice of arm is recorded. A choice is typically defined as the beetle moving a certain distance into one of the arms.

-

Replication: The experiment is repeated with multiple beetles, and the positions of the stimulus and control arms are switched to avoid positional bias.

Mandatory Visualizations

Biosynthetic Pathway of 4,8-Dimethyldecanal

The biosynthesis of 4,8-dimethyldecanal in Tribolium castaneum proceeds through a modified fatty acid pathway, incorporating acetate and propionate units.

Caption: Biosynthesis of 4,8-dimethyldecanal in T. castaneum.

Experimental Workflow for Pheromone Identification and Characterization

The investigation of an insect pheromone follows a logical progression from collection to behavioral validation.

Caption: Workflow for insect pheromone investigation.

Pheromone Signaling and Behavioral Response Pathway

The perception of a pheromone by an insect leads to a cascade of events culminating in a behavioral response.

Caption: Pheromone perception to behavioral response pathway.

Conclusion

While this compound is not a known insect pheromone, the investigation of its structural analog, 4,8-dimethyldecanal, in Tribolium castaneum provides a robust framework for pheromone research. The combination of chemical analysis, electrophysiology, and behavioral assays is essential for identifying and characterizing these potent semiochemicals. A thorough understanding of these processes is fundamental for the development of effective and sustainable pest management strategies that leverage the chemical communication systems of insects. Future research may yet uncover a role for this compound or other similar long-chain alcohols in the chemical ecology of other insect species.

References

- 1. Responses of Red Flour Beetle Adults, Tribolium castaneum (Coleoptera: Tenebrionidae), and Other Stored Product Beetles to Different Pheromone Trap Designs - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Synthesis of the aggregation pheromone of Tribolium castaneum - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Mutually Exclusive Expression of Closely Related Odorant-Binding Proteins 9A and 9B in the Antenna of the Red Flour Beetle Tribolium castaneum - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to the Discovery and Isolation of 4-Decanol from Plant Extracts

For Researchers, Scientists, and Drug Development Professionals

This whitepaper provides a comprehensive technical overview of the methodologies for discovering, isolating, and identifying the secondary metabolite 4-decanol from plant sources. As interest in natural products for pharmaceutical and biotechnological applications grows, a thorough understanding of these processes is critical for the scientific community. This compound, a fatty alcohol, has been noted for its potential biological activities, making its efficient isolation from natural matrices a key area of research.

Introduction to this compound

This compound (CAS No: 2051-31-2) is a straight-chain fatty alcohol with a hydroxyl group on the fourth carbon of its ten-carbon chain.[1] It is a colorless to pale yellow liquid with a characteristic fatty odor.[1] While it is used in the synthesis of other chemical compounds and as an emulsifier or surfactant, its presence in various plants and potential bioactive properties have drawn the attention of natural product researchers.[1] Preliminary studies suggest that this compound may possess anti-inflammatory, antioxidant, and antimutagenic properties, highlighting its potential for further investigation in drug development.[2][3]

Natural Occurrence of this compound

This compound has been identified as a volatile or semi-volatile constituent in a variety of plant species. The concentration and presence can vary significantly based on the plant, its geographical location, and the specific part of the plant being analyzed.

| Plant Species | Plant Part | Reference |

| Valeriana jatamansi | Roots | |

| Epilobium angustifolium | Roots | |

| Mustard (Brassica sp.) | Leaves | |

| Capillipedium parviflorum | Whole Plant | |

| Wine Grapes (Vitis vinifera) | Fruit (Wine) |

Physicochemical and Spectroscopic Data

Accurate identification of this compound relies on comparing its physicochemical and spectroscopic data with established reference values.

Table 2: Physicochemical Properties of this compound

| Property | Value | Reference |

|---|---|---|

| CAS Number | 2051-31-2 | |

| Molecular Formula | C₁₀H₂₂O | |

| Formula Weight | 158.28 g/mol | |

| Appearance | Colorless to pale yellow liquid | |

| Boiling Point | 210-211 °C at 760 mmHg | |

| Solubility | Slightly soluble in water; soluble in organic solvents like ethanol and ether. |

| Refractive Index | 1.43200 to 1.43400 @ 20 °C | |

Table 3: Representative Spectroscopic Data for Identification

| Technique | Data Type | Representative Values / Interpretation |

|---|---|---|

| Mass Spec. (MS) | Mass-to-charge ratio (m/z) | Key fragments help identify the structure. The molecular ion peak [M]+ would be at m/z 158. Common fragments would result from cleavage near the hydroxyl group. |

| ¹H NMR | Chemical Shift (δ) | Signals corresponding to the different proton environments in the molecule, including the characteristic signal for the proton on the carbon bearing the hydroxyl group (CH-OH). |

| ¹³C NMR | Chemical Shift (δ) | Ten distinct signals corresponding to the ten carbon atoms in the structure, with a characteristic downfield shift for the carbon atom bonded to the hydroxyl group. |

| Infrared (IR) | Wavenumber (cm⁻¹) | A broad absorption band in the region of 3200-3600 cm⁻¹ indicating the O-H stretching of the alcohol group. Strong absorptions in the 2850-3000 cm⁻¹ range for C-H stretching. |

Experimental Protocols: From Plant to Pure Compound

The isolation of this compound from plant extracts is a multi-step process requiring careful selection of extraction and purification techniques.

Extraction

Extraction is the critical first step to separate the desired natural products from the raw plant material. The choice of method depends on the nature of the compound and the plant matrix.

Recommended Protocol: Soxhlet Extraction

Soxhlet extraction is a continuous reflux method that offers high efficiency and requires less solvent than simple maceration. It is well-suited for extracting semi-volatile compounds like this compound.

-

Sample Preparation: Dry the plant material (e.g., roots, leaves) at a controlled temperature (40-50 °C) to remove moisture. Grind the dried material into a coarse powder to increase the surface area for extraction.

-

Solvent Selection: Based on the polarity of this compound (a fatty alcohol), a non-polar or medium-polarity solvent is appropriate. Hexane or ethyl acetate are suitable choices. The selection of solvent is crucial as it determines which compounds are extracted.

-

Extraction Process:

-

Place a known quantity of the powdered plant material (e.g., 100 g) into a cellulose thimble.

-

Place the thimble inside the main chamber of the Soxhlet extractor.

-

Fill the distillation flask with the selected solvent (e.g., 500 mL of hexane).

-

Heat the flask. The solvent will vaporize, travel up a distillation arm, and condense into the chamber containing the thimble.

-

The solvent will fill the chamber and extract the compounds. Once the chamber is full, the solvent containing the extract will siphon back into the distillation flask.

-

This cycle is repeated for several hours (e.g., 6-8 hours), ensuring thorough extraction.

-

-

Concentration: After extraction, the solvent in the distillation flask, now rich with the plant extract, is concentrated using a rotary evaporator under reduced pressure to yield a crude extract.

Isolation and Purification

The crude extract is a complex mixture of various phytochemicals. Chromatographic techniques are essential for isolating the target compound.

Recommended Protocol: Column Chromatography followed by HPLC

-

Column Chromatography (CC): This is the primary method for separating the crude extract into fractions.

-

Stationary Phase: Silica gel is the most common choice for separating compounds of medium polarity.

-

Mobile Phase: A solvent gradient system is used to elute compounds based on their polarity. Start with a non-polar solvent (e.g., 100% hexane) and gradually increase the polarity by adding a more polar solvent (e.g., ethyl acetate).

-

Fraction Collection: Collect the eluted solvent in separate fractions.

-

-

Thin-Layer Chromatography (TLC): Use TLC to analyze the fractions collected from the column. Spot each fraction on a TLC plate and develop it in an appropriate solvent system. Visualize the spots (e.g., using an iodine chamber or a specific stain) and compare their Retention Factor (Rf) values to a this compound standard. Pool the fractions that show a spot corresponding to this compound.

-

High-Performance Liquid Chromatography (HPLC): For final purification to achieve high purity (>98%), HPLC is the preferred method.

-

Column: A C18 reverse-phase column is typically used.

-

Mobile Phase: A mixture of water and an organic solvent like methanol or acetonitrile.

-

Detection: A Refractive Index Detector (RID) or a UV detector (at a low wavelength) can be used for detection. The purified this compound is collected as it elutes from the column.

-

Identification and Characterization

Once a pure compound is isolated, its identity must be unequivocally confirmed using spectroscopic methods.

Recommended Protocol: GC-MS and NMR

-

Gas Chromatography-Mass Spectrometry (GC-MS): This is a powerful technique for identifying volatile and semi-volatile compounds.

-

The sample is injected into the GC, where it is vaporized and separated based on its boiling point and interaction with the column's stationary phase.

-

The separated compounds then enter the Mass Spectrometer, which fragments the molecules and detects the fragments based on their mass-to-charge ratio.

-

The resulting mass spectrum is a unique "fingerprint" that can be compared to spectral libraries (like the NIST library) for positive identification.

-

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR provides detailed information about the carbon-hydrogen framework of the molecule.

-

¹H NMR: Identifies the number and types of hydrogen atoms in the molecule.

-

¹³C NMR: Identifies the number and types of carbon atoms.

-

Together, these spectra allow for the complete structural elucidation of the isolated compound, confirming it is this compound.

-

Visualized Workflows and Logic

Diagrams created using DOT language provide clear visual representations of the experimental processes.

Caption: General workflow for the extraction and isolation of this compound.

Caption: Logical workflow for the structural identification of this compound.

Conclusion

The discovery and isolation of this compound from plant sources is a systematic process that combines classical phytochemical techniques with modern analytical instrumentation. A well-defined protocol, from sample preparation and extraction to chromatographic purification and spectroscopic identification, is essential for obtaining this compound in high purity. This guide provides a foundational framework for researchers and professionals in the field of natural product chemistry and drug development, enabling the further exploration of this compound's biological activities and potential therapeutic applications.

References

Preliminary Research on the Antibacterial Activity of 4-Decanol: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a preliminary overview of the potential antibacterial activity of 4-decanol. Due to a lack of direct research on this compound, this document leverages existing data on its isomer, 1-decanol, to infer potential mechanisms of action, antibacterial efficacy, and essential experimental protocols. The primary mechanism of long-chain alcohols, such as decanol, involves the disruption of the bacterial cell envelope, leading to a loss of membrane integrity and subsequent cell death. This guide summarizes key quantitative data, details relevant experimental methodologies, and provides visual workflows to aid in the design of future studies focused specifically on this compound.

Introduction

Long-chain fatty alcohols have garnered attention for their antimicrobial properties.[1] These amphiphilic molecules can interact with and disrupt the lipid bilayers of bacterial cell membranes, representing a potential avenue for the development of novel antibacterial agents. While research has been conducted on various isomers of decanol, particularly 1-decanol, there is a notable absence of studies specifically investigating the antibacterial activity of this compound. This guide aims to bridge this gap by providing a foundational understanding based on the available literature for closely related compounds, thereby facilitating preliminary research into this compound.

Putative Mechanism of Action: Cell Membrane Disruption

The prevailing hypothesis for the antibacterial action of long-chain alcohols like decanol is the non-specific damage to the bacterial cell envelope.[1] This interaction leads to a cascade of events culminating in cell death.

Key Events in the Proposed Mechanism:

-

Intercalation into the Lipid Bilayer: The hydrophobic carbon chain of the decanol molecule is thought to insert itself into the bacterial cell membrane.

-

Disruption of Membrane Fluidity and Integrity: This insertion disrupts the ordered structure of the lipid bilayer, increasing its fluidity and permeability.

-

Leakage of Intracellular Components: The compromised membrane allows for the leakage of essential ions, such as K+, and other small molecules from the cytoplasm.[2][3]

-

Loss of Proton Motive Force: The uncontrolled movement of ions across the membrane dissipates the proton gradient, which is crucial for ATP synthesis and other cellular processes.

-

Cell Death: The cumulative effect of these disruptions leads to the cessation of essential cellular functions and ultimately, cell death.

Quantitative Antibacterial Activity Data (1-Decanol)

The following tables summarize the Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) values for 1-decanol against various bacterial strains. These values provide a benchmark for the expected potency of this compound.

Table 1: Antibacterial Activity of 1-Decanol against Mycobacterium Species [1]

| Compound | Test Organism | MIC (mM) |

| 1-Decanol | Mycobacterium smegmatis mc²155 | 0.4 |

| 1-Decanol | Mycobacterium tuberculosis H₃₇Rv | 0.4 |

Table 2: Antibacterial Activity of 1-Decanol against Staphylococcus aureus

| Compound | Test Organism | MIC (µg/mL) | MBC (µg/mL) |

| 1-Decanol | Staphylococcus aureus | 32 | 64 |

| 1-Decanol | Staphylococcus aureus | 40 | 80 |

Detailed Experimental Protocols

To ensure consistency and reproducibility in preliminary studies of this compound, the following detailed experimental protocols, adapted from studies on 1-decanol and other lipophilic compounds, are provided.

Preparation of this compound Stock Solutions

Due to the lipophilic nature of this compound, a suitable solvent is required to create a stock solution for use in aqueous culture media.

-

Solvent Selection: Dimethyl sulfoxide (DMSO) is a commonly used solvent for lipophilic compounds in antimicrobial testing.

-

Stock Solution Preparation:

-

Prepare a high-concentration stock solution of this compound in 100% DMSO (e.g., 10 mg/mL).

-

Ensure the final concentration of DMSO in the test medium does not exceed a level that affects bacterial growth (typically ≤1% v/v). A solvent toxicity control should always be included in the assays.

-

Determination of Minimum Inhibitory Concentration (MIC)

The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism. The broth microdilution method is a standard procedure for determining the MIC.

-

Preparation of Bacterial Inoculum:

-

Culture the test bacterium in an appropriate broth medium (e.g., Mueller-Hinton Broth) overnight at 37°C.

-

Dilute the overnight culture to achieve a standardized inoculum density, typically 5 x 10⁵ colony-forming units (CFU)/mL, in fresh broth.

-

-

Serial Dilutions of this compound:

-

In a 96-well microtiter plate, perform two-fold serial dilutions of the this compound stock solution in the broth medium to achieve a range of final concentrations.

-

-

Inoculation and Incubation:

-

Add the standardized bacterial inoculum to each well containing the diluted this compound.

-

Include a positive control (bacteria in broth without this compound) and a negative control (broth only).

-

Incubate the plate at 37°C for 18-24 hours.

-

-

Reading the MIC:

-

The MIC is determined as the lowest concentration of this compound at which there is no visible turbidity (bacterial growth).

-

Determination of Minimum Bactericidal Concentration (MBC)

The MBC is the lowest concentration of an antimicrobial agent required to kill a particular bacterium.

-

Following MIC Determination:

-

From the wells of the MIC assay that show no visible growth, take a small aliquot (e.g., 10 µL).

-

-

Plating:

-

Spread the aliquot onto an appropriate agar medium (e.g., Mueller-Hinton Agar).

-

-

Incubation:

-

Incubate the agar plates at 37°C for 24 hours.

-

-

Reading the MBC:

-

The MBC is the lowest concentration of this compound that results in no bacterial growth on the agar plate.

-

Time-Kill Assay

Time-kill assays provide information on the rate at which an antibacterial agent kills a bacterium.

-

Preparation:

-

Prepare tubes of broth containing this compound at various concentrations (e.g., 1x, 2x, and 4x the MIC).

-

Inoculate the tubes with a standardized bacterial suspension.

-

-

Sampling:

-

At specified time points (e.g., 0, 2, 4, 6, 8, and 24 hours), withdraw an aliquot from each tube.

-

-

Viable Cell Count:

-

Perform serial dilutions of the aliquots and plate them on agar to determine the number of viable bacteria (CFU/mL).

-

-

Analysis:

-

Plot the log CFU/mL against time for each concentration of this compound. A bactericidal effect is typically defined as a ≥3-log₁₀ reduction in CFU/mL.

-

Membrane Permeability Assay (Potassium Ion Leakage)

This assay directly assesses the membrane-damaging activity of a compound.

-

Bacterial Cell Preparation:

-

Harvest bacterial cells in the mid-logarithmic growth phase by centrifugation.

-

Wash the cells with a suitable buffer (e.g., phosphate-buffered saline).

-

-

Assay:

-

Resuspend the cells in the buffer to a specific optical density.

-

Use a potassium-ion-selective electrode to monitor the baseline concentration of extracellular K+.

-

Add this compound to the cell suspension and continuously record the K+ concentration over time.

-

-

Analysis:

-

An increase in the extracellular K+ concentration indicates damage to the cell membrane.

-

Future Directions and Conclusion

The information presented in this guide, derived from studies on 1-decanol, strongly suggests that this compound is a promising candidate for antibacterial research. The primary proposed mechanism of action is the disruption of the bacterial cell membrane, a target that is less prone to the development of resistance compared to specific enzymatic pathways.

Recommendations for Future Research:

-

Direct Antibacterial Screening: Perform MIC and MBC testing of this compound against a broad panel of clinically relevant Gram-positive and Gram-negative bacteria.

-

Mechanism of Action Studies: Conduct detailed investigations to confirm that this compound's mode of action is indeed through cell membrane disruption, utilizing techniques such as the potassium ion leakage assay and fluorescence microscopy with membrane potential-sensitive dyes.

-

Structure-Activity Relationship (SAR) Studies: Compare the antibacterial efficacy of this compound with other decanol isomers (1-decanol, 2-decanol, etc.) to elucidate the impact of the hydroxyl group position on activity.

-

Cytotoxicity and Safety Profiling: Evaluate the toxicity of this compound against mammalian cell lines to determine its therapeutic index.

References

In-Depth Technical Guide to 4-Decanol (CAS: 2051-31-2)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 4-decanol (CAS: 2051-31-2), a secondary fatty alcohol with notable biological activities. This document consolidates its chemical and physical properties, safety information, potential applications, and detailed experimental protocols relevant to its synthesis, purification, and biological evaluation.

Core Chemical Information

This compound is a straight-chain secondary alcohol with the hydroxyl group located on the fourth carbon atom of a ten-carbon chain.[1] It is a colorless to pale yellow liquid at room temperature with a characteristic fatty odor.[1][2]

Table 1: Chemical Identifiers for this compound

| Identifier | Value |

| CAS Number | 2051-31-2 |

| Molecular Formula | C₁₀H₂₂O |

| Molecular Weight | 158.28 g/mol [3] |

| IUPAC Name | Decan-4-ol[3] |

| Synonyms | 1-Propylheptyl alcohol, n-Hexyl n-propyl carbinol, Decanol-4 |

Physicochemical Properties

The physical and chemical properties of this compound are summarized below, providing essential data for experimental design and application.

Table 2: Physicochemical Data for this compound

| Property | Value | Reference |

| Appearance | Colorless to pale yellow liquid | |

| Boiling Point | 210-211 °C at 760 mmHg | |

| Melting Point | -11 °C | |

| Density | 0.824 - 0.827 g/cm³ at 20 °C | |

| Refractive Index | 1.432 - 1.434 at 20 °C | |

| Flash Point | 82 °C (179.6 °F) | |

| Vapor Pressure | 0.037 mmHg at 25 °C (estimated) | |

| Solubility | Slightly soluble in water (151.8 mg/L at 25 °C, estimated), soluble in alcohol | |

| logP (o/w) | 3.740 (estimated) |

Safety and Handling

This compound is a combustible liquid and requires careful handling in a laboratory setting.

Table 3: GHS Hazard and Precautionary Statements for this compound

| Category | Statement | Code |

| Hazard | Combustible liquid | H227 |

| Hazard | Causes serious eye irritation | H319 |

| Hazard | Harmful to aquatic life with long lasting effects | H412 |

| Precautionary | Keep away from heat/sparks/open flames/hot surfaces. — No smoking. | P210 |

| Precautionary | Wear protective gloves/protective clothing/eye protection/face protection. | P280 |

| Precautionary | In case of fire: Use CO₂, dry chemical, or foam for extinction. | P370+P378 |

| Precautionary | Store in a well-ventilated place. Keep cool. | P403+P235 |

| Precautionary | Dispose of contents/container to an approved waste disposal plant. | P501 |

Biological Activity and Applications

This compound has been identified as a compound with significant biological activity, most notably as an antimutagenic agent. It has been isolated from natural sources such as mustard leaves. Research has shown that this compound can inhibit the mutagenic activities of Aflatoxin B1 (AFB₁) and N-methyl-N'-nitro-N-nitrosoguanidine (MNNG) in Salmonella typhimurium TA100. Additionally, it is suggested to possess potential anti-inflammatory and antioxidant properties.

Experimental Protocols

Detailed methodologies for the synthesis, purification, and antimutagenicity testing of this compound are provided below.

Synthesis of this compound via Grignard Reaction

A common and effective method for the synthesis of secondary alcohols such as this compound is the Grignard reaction. This involves the reaction of a Grignard reagent with an aldehyde.

Materials:

-

Heptanal

-

Propylmagnesium bromide (Grignard reagent)

-

Anhydrous diethyl ether or tetrahydrofuran (THF)

-

Saturated aqueous ammonium chloride solution

-

Magnesium sulfate (anhydrous)

Procedure:

-

Set up a flame-dried, three-necked round-bottom flask equipped with a dropping funnel, a condenser, and a nitrogen inlet.

-

Add a solution of heptanal in anhydrous diethyl ether to the dropping funnel.

-

Place a solution of propylmagnesium bromide in anhydrous diethyl ether in the round-bottom flask under a nitrogen atmosphere.

-

Cool the flask in an ice bath.

-

Slowly add the heptanal solution to the Grignard reagent with constant stirring.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2-3 hours.

-

Quench the reaction by slowly adding saturated aqueous ammonium chloride solution.

-

Separate the organic layer, and extract the aqueous layer with diethyl ether.

-

Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

-

Filter the solution and remove the solvent under reduced pressure to obtain crude this compound.

Purification of this compound

The crude this compound can be purified using fractional distillation under reduced pressure.

Materials:

-

Crude this compound

-

Fractional distillation apparatus

-

Vacuum pump

-

Heating mantle

Procedure:

-

Set up the fractional distillation apparatus.

-

Place the crude this compound in the distillation flask.

-

Apply a vacuum and heat the flask gently.

-

Collect the fraction that distills at the boiling point of this compound at the corresponding pressure. The purity of the fractions can be monitored by gas chromatography.

Antimutagenicity Testing: Ames Test

The antimutagenic activity of this compound can be evaluated using the Salmonella/microsome assay (Ames test). This protocol is a representative method.

Materials:

-

Salmonella typhimurium tester strain TA100

-

Aflatoxin B1 (AFB₁) or MNNG as the mutagen

-

This compound (test compound)

-

S9 mix (for metabolic activation, particularly for AFB₁)

-

Top agar supplemented with histidine and biotin

-

Minimal glucose agar plates

Procedure:

-

Prepare a fresh overnight culture of S. typhimurium TA100.

-

In a series of sterile test tubes, add 0.1 mL of the bacterial culture.

-

Add varying concentrations of this compound to the tubes.

-

Add a fixed concentration of the mutagen (e.g., AFB₁ with S9 mix, or MNNG without S9 mix).

-

Include positive controls (mutagen only) and negative controls (solvent only).

-

Add 2 mL of molten top agar to each tube, mix gently, and pour onto minimal glucose agar plates.

-

Incubate the plates at 37°C for 48-72 hours.

-

Count the number of revertant colonies on each plate. A significant reduction in the number of revertant colonies in the presence of this compound compared to the positive control indicates antimutagenic activity.

Visualizations

Experimental Workflow: Synthesis, Purification, and Biological Testing of this compound

Caption: Workflow for the synthesis, purification, and biological evaluation of this compound.

Logical Relationship: Antimutagenicity Assay (Ames Test)

References

Methodological & Application

Application Note: Quantitative Analysis of 4-Decanol using Gas Chromatography-Mass Spectrometry (GC-MS)

For Researchers, Scientists, and Drug Development Professionals

Abstract

This application note provides a detailed protocol for the quantitative analysis of 4-decanol using Gas Chromatography-Mass Spectrometry (GC-MS). The methodology outlined is applicable for the determination of this compound in various matrices, which is crucial for applications in flavor and fragrance analysis, environmental monitoring, and as a potential biomarker in drug development. This document includes comprehensive procedures for sample preparation, GC-MS instrument parameters, and data analysis. Quantitative data, including key mass spectral ions and estimated performance characteristics, are summarized for easy reference.

Introduction

This compound is a secondary alcohol that contributes to the characteristic aroma and flavor profiles of various natural products. Accurate and sensitive quantification of this compound is essential for quality control in the food and beverage industry, as well as for research in environmental science and drug metabolism. Gas Chromatography-Mass Spectrometry (GC-MS) offers a robust and highly specific method for the analysis of volatile and semi-volatile compounds like this compound.[1] This technique combines the superior separation capabilities of gas chromatography with the definitive identification power of mass spectrometry.

Experimental Protocols

Sample Preparation

The choice of sample preparation technique is critical and depends on the sample matrix. The primary goal is to extract this compound efficiently while minimizing interference from the matrix.

1.1. Liquid-Liquid Extraction (LLE) for Liquid Samples (e.g., Beverages, Biological Fluids)

-

To 5 mL of the liquid sample in a glass centrifuge tube, add 5 mL of a suitable organic solvent such as dichloromethane or a 1:1 mixture of hexane and diethyl ether.

-

Vortex the mixture vigorously for 2 minutes to ensure thorough extraction.

-

Centrifuge at 3000 rpm for 10 minutes to achieve phase separation.

-

Carefully transfer the upper organic layer to a clean glass tube.

-

Dry the organic extract by passing it through anhydrous sodium sulfate.

-

Concentrate the extract to a final volume of 1 mL under a gentle stream of nitrogen.

-

Transfer the final extract to a 2 mL autosampler vial for GC-MS analysis.

1.2. Headspace Solid-Phase Microextraction (HS-SPME) for Volatile Analysis

HS-SPME is a solvent-free technique suitable for extracting volatile compounds from liquid or solid samples.

-

Place 5 g of a homogenized solid sample or 5 mL of a liquid sample into a 20 mL headspace vial.

-

Add approximately 1 g of sodium chloride to increase the ionic strength and promote the release of volatile analytes.

-

Seal the vial with a PTFE-lined septum.

-

Incubate the vial at 60°C for 20 minutes to allow the volatile compounds to equilibrate in the headspace.

-

Expose a pre-conditioned Divinylbenzene/Carboxen/Polydimethylsiloxane (DVB/CAR/PDMS) SPME fiber to the headspace for 30 minutes to adsorb the analytes.

-

Retract the fiber and immediately introduce it into the GC injector for thermal desorption.

GC-MS Instrumentation and Parameters

A standard gas chromatograph coupled to a mass spectrometer is used for the analysis. The following parameters are provided as a starting point and may require optimization for specific instruments and applications.

Table 1: GC-MS Instrument Parameters

| Parameter | Setting |

| Gas Chromatograph | |

| Column | DB-5ms (30 m x 0.25 mm I.D., 0.25 µm film thickness) or equivalent |

| Injection Volume | 1 µL |

| Injector Temperature | 250°C |

| Injection Mode | Splitless |

| Carrier Gas | Helium (99.999% purity) |

| Flow Rate | 1.0 mL/min (Constant Flow) |

| Oven Temperature Program | Initial temperature: 60°C, hold for 2 minutes. Ramp: 10°C/min to 280°C, hold for 5 minutes. |

| Mass Spectrometer | |

| Ionization Mode | Electron Ionization (EI) |

| Ionization Energy | 70 eV |

| Acquisition Mode | Full Scan (m/z 40-300) for qualitative analysis and Selected Ion Monitoring (SIM) for quantitative analysis. |

| Source Temperature | 230°C |

| Quadrupole Temperature | 150°C |

| Solvent Delay | 3 minutes |

Data Presentation

Quantitative analysis of this compound relies on the monitoring of specific ions generated during mass spectrometric fragmentation. The following table summarizes the key quantitative data for this compound.

Table 2: Quantitative Data for this compound Analysis

| Parameter | Value | Reference |

| Molecular Formula | C₁₀H₂₂O | [2] |

| Molecular Weight | 158.28 g/mol | [2] |

| Kovats Retention Index (Standard Non-polar) | 1182 | [2] |

| Mass Spectral Data (m/z) | ||

| Quantifier Ion | 73 | |

| Qualifier Ion 1 | 55 | [2] |

| Qualifier Ion 2 | 97 | |

| Method Performance (Estimated) | ||

| Linearity (R²) | > 0.995 | |

| Limit of Detection (LOD) | ~0.01 µg/mL | |

| Limit of Quantification (LOQ) | ~0.05 µg/mL |

Note: LOD and LOQ values are estimated based on a similar compound (6-Ethyl-3-decanol) and should be experimentally determined for the specific matrix and instrumentation used. The empirical method is often preferred for determining realistic LOD and LOQ values in GC-MS assays.

Mass Fragmentation Pattern:

Under electron ionization, this compound undergoes characteristic fragmentation. The primary fragmentation pathway is alpha-cleavage on either side of the hydroxyl group. This results in the formation of prominent ions at m/z 73 (loss of a hexyl radical) and m/z 115 (loss of a propyl radical). Other significant fragments can be observed at m/z 55 and 97.

Workflow and Pathway Diagrams

To visualize the experimental and logical flow of the this compound analysis, the following diagrams are provided.

References

Application Notes and Protocols for 4-Decanol in Chemical Synthesis

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of 4-decanol as a surfactant or emulsifier in various chemical synthesis applications, with a focus on drug development and nanoparticle formulation. Detailed protocols and quantitative data, where available, are presented to guide researchers in utilizing this versatile branched-chain alcohol.

Introduction to this compound as a Surfactant